molecular formula C20H16BrNO B11958075 N-(4-Benzyloxybenzylidene)-3-bromoaniline CAS No. 70627-55-3

N-(4-Benzyloxybenzylidene)-3-bromoaniline

Cat. No.: B11958075
CAS No.: 70627-55-3
M. Wt: 366.2 g/mol
InChI Key: XBMJUNAICBPTLR-UHFFFAOYSA-N
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Description

N-(4-Benzyloxybenzylidene)-3-bromoaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzyloxybenzylidene)-3-bromoaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 3-bromoaniline. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Benzyloxybenzylidene)-3-bromoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(4-Benzyloxybenzylidene)-3-bromoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxybenzylidene)-3-bromoaniline involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • N-(4-Benzyloxybenzylidene)-4-fluoroaniline
  • N-(4-Benzyloxybenzylidene)-4-ethylaniline
  • N-(4-Benzyloxybenzylidene)-4-methyl-3-nitroaniline

Comparison: N-(4-Benzyloxybenzylidene)-3-bromoaniline is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and halogen bonding. This distinguishes it from similar compounds like N-(4-Benzyloxybenzylidene)-4-fluoroaniline, which contains a fluorine atom, or N-(4-Benzyloxybenzylidene)-4-ethylaniline, which has an ethyl group instead of a bromine atom. The presence of different substituents can significantly influence the compound’s reactivity and biological activity.

Properties

CAS No.

70627-55-3

Molecular Formula

C20H16BrNO

Molecular Weight

366.2 g/mol

IUPAC Name

N-(3-bromophenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16BrNO/c21-18-7-4-8-19(13-18)22-14-16-9-11-20(12-10-16)23-15-17-5-2-1-3-6-17/h1-14H,15H2

InChI Key

XBMJUNAICBPTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Br

Origin of Product

United States

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